(2-Pyridylmethyl)sulfonyl chloride triflate
Description
Structural Analysis and Molecular Characterization
Chemical Architecture
Core Molecular Structure and Bonding Configuration
The compound’s molecular formula is C₈H₈ClF₃NO₂S , with a pyridine ring substituted at the 2-position by a methanesulfonyl chloride group (Figure 1). Key structural features include:
- Pyridine ring : A six-membered aromatic ring with nitrogen at the 2-position.
- Sulfonyl chloride group : A central sulfur atom bonded to a chlorine atom, an oxygen atom, and a pyridylmethyl group.
- Triflate counterion : Trifluoromethanesulfonate (CF₃SO₃⁻), which interacts electrostatically with the cationic sulfonyl chloride moiety.
The sulfur atom in the sulfonyl chloride group adopts a tetrahedral geometry, with bond lengths of ~1.40 Å (S=O), ~1.45 Å (S–Cl), and ~1.75 Å (S–C). The triflate anion exhibits resonance stabilization, where the negative charge is delocalized across three oxygen atoms.
Figure 1 : Schematic representation of (2-Pyridylmethyl)sulfonyl chloride triflate.
Triflate Counterion Coordination Geometry
The triflate anion (CF₃SO₃⁻) does not directly coordinate to the sulfonyl chloride cation but exists as a counterion in solution or solid-state structures. In crystalline forms, weak electrostatic interactions may occur between the triflate oxygen atoms and the sulfonyl chloride sulfur. For example:
| Interaction Type | Distance (Å) | Example |
|---|---|---|
| S–O (triflate) | 3.0–3.5 | Weak van der Waals contacts |
| π–π stacking | 3.5–4.0 | Pyridine ring interactions |
Such interactions influence crystal packing but do not significantly alter the compound’s reactivity.
Conformational Flexibility and Stereoelectronic Effects
The pyridylmethyl group allows limited rotational freedom around the C–S bond, constrained by the aromatic ring’s rigidity. Stereoelectronic effects include:
- Electron-withdrawing sulfone group : Stabilizes adjacent positively charged intermediates during nucleophilic substitution.
- Pyridine’s electron-deficient nature : Enhances the sulfonyl chloride’s electrophilicity, facilitating reactions with nucleophiles.
Conformational analysis suggests that the sulfonyl chloride group adopts a staggered arrangement relative to the pyridine ring to minimize steric hindrance.
Physicochemical Properties
Molecular Weight and Exact Mass
| Property | Value | Source |
|---|---|---|
| Molecular weight | 341.7 g/mol | |
| Exact mass | 340.941 Da |
Partition Coefficients and Polar Surface Area
| Parameter | Value | Implication |
|---|---|---|
| LogP | 3.7058 | Moderate lipophilicity, favoring organic solvents |
| Polar surface area | 118.16 Ų | Significant polarity due to sulfonyl and triflate groups |
Solubility Profiles in Organic Media
The compound is highly soluble in polar aprotic solvents due to its sulfonyl and triflate groups:
| Solvent | Solubility | Reference |
|---|---|---|
| Dichloromethane (DCM) | >100 mg/mL | |
| Acetone | >50 mg/mL | |
| Ethanol | <10 mg/mL |
Immiscibility with water is attributed to the triflate’s hydrolytic instability.
Spectroscopic Fingerprints
NMR Spectral Signatures
¹H NMR (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3, H-4, H-5 | 7.20–8.50 | Multiplets |
| Pyridine H-6 | 8.50–8.70 | Doublet |
| S–CH₂–C₅H₄N | 4.20–4.40 | Singlet |
¹³C NMR (CDCl₃, 101 MHz)
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | 155–160 |
| Sulfonyl S–C | 45–50 |
| Triflate CF₃ | 120–125 (q, J = 273 Hz) |
¹⁹F NMR (CDCl₃, 377 MHz)
| Group | Chemical Shift (δ, ppm) | |
|---|---|---|
| CF₃ | -62.6 |
IR Vibrational Modes
| Functional Group | Wavenumber (cm⁻¹) | Assignment | |
|---|---|---|---|
| Sulfonyl chloride | 1370–1375 | ν(S=O) asymmetric | |
| 1160–1166 | ν(S=O) symmetric | ||
| Triflate | 1308 | ν(SO₃) asymmetric | |
| 1027 | ν(SO₃) symmetric | ||
| 1162 | ν(CF₃) asymmetric |
Mass Fragmentation Patterns
EI-MS
| Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M]⁺ | 341 | 5 |
| [M – Cl]⁺ | 305 | 15 |
| [M – SO₂Cl]⁺ | 182 | 100 (base peak) |
| CF₃SO₃⁻ | 149 | 20 |
The base peak corresponds to the pyridylmethyl fragment after loss of the sulfonyl chloride and triflate groups.
Properties
IUPAC Name |
pyridin-2-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-3-1-2-4-8-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCMKSDMUWYUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590044 | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-2-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882564-09-2 | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-2-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Pyridylmethyl Sulfonyl Chloride
The sulfonyl chloride precursor, 2-pyridylmethyl sulfonyl chloride, can be synthesized by chlorosulfonation of 2-pyridylmethane derivatives or by chlorination of the corresponding sulfonic acid.
Common synthetic routes include:
Chlorosulfonation of 2-pyridylmethane: Treatment of 2-pyridylmethane with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to introduce the sulfonyl chloride group.
Chlorination of 2-pyridylmethanesulfonic acid: The sulfonic acid is first prepared by sulfonation of 2-pyridylmethane, then converted to the sulfonyl chloride using reagents such as phosphorus trichloride (PCl3), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3).
A representative example from related pyridine sulfonyl chloride synthesis (e.g., pyridine-3-sulfonyl chloride) involves:
In one patent example, thionyl chloride (238 g, 2 mol) was added to water cooled to 0-5 °C, with catalytic cuprous chloride, followed by slow addition of diazonium fluoroborate precursor to yield pyridine sulfonyl chloride in 90.7% yield after workup.
Formation of the Triflate Salt
The triflate salt is formed by combining the sulfonyl chloride intermediate with triflic acid (trifluoromethanesulfonic acid) or by metathesis with triflate salts. This step stabilizes the sulfonyl chloride as a triflate salt, enhancing solubility and reactivity.
- Dissolve the sulfonyl chloride in an anhydrous solvent (e.g., dichloromethane).
- Add triflic acid dropwise at low temperature (0 °C to room temperature).
- Stir for several hours to ensure complete reaction.
- Isolate the triflate salt by precipitation or crystallization.
This approach is supported by supplier data indicating the compound’s IUPAC name as pyridin-2-ylmethanesulfonyl chloride; trifluoromethanesulfonic acid, confirming the presence of triflic acid as the counterion.
Alternative and Related Methods
Use of sulfonyl chlorides bearing electron-withdrawing groups: Literature reports sulfonyl chloride derivatives with substituents such as -NO2 and -Cl reacting with phenols to form sulfonates, suggesting the sulfonyl chloride moiety can be prepared with various substituents and then converted to triflate salts.
Oxidation and substitution routes: Some heterocyclic sulfonyl chlorides are prepared via oxidation of methyl groups followed by chlorination, but specific data for 2-pyridylmethyl derivatives is limited.
Summary Table of Preparation Methods
Research Findings and Notes
The chlorination step is critical and often requires catalysts (e.g., cuprous chloride) and temperature control to avoid side reactions and maximize yield.
The triflate salt form improves the reagent’s stability and solubility, making it more suitable for organic synthesis applications, especially in pharmaceutical chemistry.
No direct academic publications specifically detailing the synthesis of (2-Pyridylmethyl)sulfonyl chloride triflate were found, but the preparation closely parallels known methods for pyridine sulfonyl chlorides combined with triflic acid salt formation.
Handling precautions include avoiding moisture and controlling exposure due to the compound’s irritant properties.
Chemical Reactions Analysis
(2-Pyridylmethyl)sulfonyl chloride triflate undergoes various chemical reactions, including:
Scientific Research Applications
Synthetic Chemistry
(2-Pyridylmethyl)sulfonyl chloride triflate serves as a vital reagent in organic synthesis. Its ability to act as a sulfonylating agent allows for the formation of sulfonamides and other derivatives essential for pharmaceutical development.
Key Reactions
- Sulfonylation : The compound facilitates the introduction of sulfonyl groups into organic molecules, enhancing their reactivity and biological activity.
- Formation of Sulfonamides : It is particularly useful in synthesizing sulfonamides, which are critical components in many therapeutic agents.
Drug Development
In the pharmaceutical industry, this compound is employed to modify biological molecules, aiding in the creation of new drug candidates with improved efficacy and selectivity.
Case Study: Protein Modification
Research indicates that this compound can effectively sulfonylate proteins, altering their function and stability. Such modifications are crucial for understanding drug interactions and mechanisms of action in cellular processes.
Material Science
The compound plays a significant role in developing functionalized polymers and materials. Its unique chemical properties contribute to advancements in coatings and adhesives that require specific functionalities.
Applications in Coatings
- Functionalized Polymers : By incorporating this compound into polymer matrices, researchers can enhance the material's performance characteristics, such as adhesion and chemical resistance.
Bioconjugation
Bioconjugation involves attaching biomolecules to surfaces or other molecules, an area where this compound is particularly beneficial. This application is essential for developing targeted drug delivery systems and diagnostic tools.
Targeted Drug Delivery
The compound's ability to facilitate the attachment of drugs to targeting ligands enhances therapeutic precision, allowing for more effective treatment strategies with reduced side effects.
Research Applications
In academic and industrial laboratories, this compound is utilized in various research projects aimed at exploring chemical reactivity and developing new synthetic methodologies.
Innovative Methodologies
Researchers have employed this compound to develop novel synthetic routes that improve yield and selectivity in complex organic transformations .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Synthetic Chemistry | Used as a reagent for sulfonylation and formation of sulfonamides | Enhances reactivity and biological activity |
| Drug Development | Modifies biological molecules for new drug candidates | Improved efficacy and selectivity |
| Material Science | Contributes to functionalized polymers and advanced materials | Enhanced performance characteristics |
| Bioconjugation | Facilitates attachment of biomolecules for targeted delivery systems | Increased therapeutic precision |
| Research Applications | Explores chemical reactivity and develops new synthetic methodologies | Innovative pathways leading to higher yields |
Mechanism of Action
The mechanism of action of (2-Pyridylmethyl)sulfonyl chloride triflate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the substrates .
Comparison with Similar Compounds
(2-Pyridylmethyl)sulfonyl chloride triflate can be compared with other sulfonyl chloride compounds, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different substituents on the sulfonyl group. This compound is unique due to the presence of the pyridyl group, which can influence its reactivity and interactions in chemical reactions .
Biological Activity
(2-Pyridylmethyl)sulfonyl chloride triflate is a compound of significant interest in medicinal chemistry due to its unique sulfonyl and pyridyl functionalities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₈ClF₃NO₂S. The compound features a pyridine ring attached to a sulfonyl chloride group, which can react with various nucleophiles, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in biological molecules. This property allows it to modulate the activity of enzymes, receptors, and other proteins.
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Receptor Interaction : It can bind to receptors, influencing signaling pathways related to various biological processes.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar sulfonyl functionalities exhibit notable antibacterial properties. For instance, derivatives have shown minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 7 | 4.88 | B. mycoides |
| Compound 8 | 22.4 | PACA2 |
| Compound 9 | 17.8 | HCT116 |
These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against pathogenic bacteria .
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives, which share structural similarities with this compound. For example:
- Compounds were tested against human cancer cell lines such as A549 and HCT116.
- Notable IC50 values were recorded, indicating promising anticancer activity compared to standard chemotherapeutics like Doxorubicin.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 7 | 44.4 | PACA2 |
| Compound 8 | 22.4 | PACA2 |
| Doxorubicin | 52.1 | PACA2 |
These results point towards the potential of this compound as a lead compound in cancer therapy .
Case Studies and Research Findings
- Synthesis and Characterization : A study detailed the synthesis of novel sulfonamides from p-toluene sulfonyl chloride, highlighting the role of sulfonyl groups in enhancing biological activity .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of synthesized compounds derived from similar structures, showing significant activity against both gram-positive and gram-negative bacteria .
- Molecular Docking Studies : Research involving molecular docking has indicated that compounds related to this compound can effectively inhibit targets like Escherichia coli enoyl reductase, suggesting a mechanism for its antibacterial effects .
Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound. According to safety data sheets:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-pyridylmethyl)sulfonyl chloride triflate?
- Methodology : The compound can be synthesized via sulfonylation of 2-pyridylmethanol using chlorinating agents like thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (60–70°C). For triflate formation, triflic anhydride (Tf₂O) is typically employed under controlled, low-temperature conditions (-20°C to 0°C) to minimize side reactions .
- Key Parameters : Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 for pyridylmethanol to SOCl₂) and inert atmosphere to prevent hydrolysis. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the triflate derivative .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) to confirm pyridyl proton environments (δ 8.5–7.5 ppm) and sulfonyl/triflate groups (δ 3.5–4.5 ppm for CH₂-SO₂; triflate CF₃ at δ ~118 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.1) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, the Cambridge Structural Database (CSD) provides reference data for bond angles and torsional strain .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Reaction Dynamics : The sulfonyl chloride acts as an electrophilic center, with the electron-withdrawing pyridyl group enhancing reactivity toward amines or alcohols. Kinetic studies (e.g., UV-Vis monitoring) reveal a two-step mechanism: initial nucleophilic attack at sulfur, followed by chloride elimination. Triflate derivatives exhibit accelerated kinetics due to the superior leaving-group ability of triflate (CF₃SO₃⁻) compared to chloride .
- Regioselectivity : Steric hindrance from the pyridylmethyl group directs substitutions to occur preferentially at the sulfonyl site rather than the triflate moiety .
Q. How does this compound behave under varying pH and temperature conditions?
- Stability Profile :
- Hydrolysis : Rapid degradation occurs in aqueous media (t₁/₂ < 1 hr at pH 7). Acidic conditions (pH < 3) stabilize the sulfonyl chloride, while alkaline conditions (pH > 9) accelerate hydrolysis to sulfonic acid .
- Thermal Stability : Decomposition initiates at 80°C, releasing SO₂ and triflic acid (TfOH), as confirmed by TGA-DSC and FTIR gas-phase analysis .
Q. What strategies mitigate side reactions during derivatization into sulfonamides or esters?
- Optimized Protocols :
- For Sulfonamides : Use hindered bases (e.g., 2,6-lutidine) to neutralize HCl byproducts without competing with nucleophiles. Reaction yields improve with slow addition of amine reagents (0.5–1.0 eq/hr) at 0°C .
- For Triflate Displacement : Catalytic amounts of Cu(I) or Pd(0) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), achieving >80% yield with aryl boronic acids .
Q. How does the pyridylmethyl substituent influence electronic properties in catalytic applications?
- Computational Insights : DFT calculations (B3LYP/6-31G*) show the pyridyl nitrogen donates electron density to the sulfonyl group, lowering the LUMO energy (-1.8 eV) and enhancing electrophilicity. This property is exploited in Lewis acid-catalyzed reactions, where the compound acts as a triflate donor in Friedel-Crafts acylations .
- Experimental Validation : Cyclic voltammetry confirms redox activity at -0.5 V (vs. Ag/AgCl), correlating with catalytic turnover in electrochemical syntheses .
Applied Research Questions
Q. What are the limitations of using this compound in peptide mimetics or bioconjugation?
- Challenges :
- Steric Bulk : The pyridylmethyl group hinders conjugation with sterically sensitive biomolecules (e.g., antibodies), requiring spacer arms (e.g., PEG₂) for efficient labeling .
- Hydrolytic Instability : In vivo applications require prodrug strategies (e.g., ester-protected derivatives) to delay premature activation .
Q. Can this compound serve as a precursor for fluorinated analogs in medicinal chemistry?
- Synthetic Pathways :
- Fluoroalkylation : Reaction with perfluoroalkyl iodides (Rf-I) under UV light yields fluorinated sulfonates, which show enhanced metabolic stability in pharmacokinetic assays (e.g., t₁/₂ > 6 hr in murine models) .
- Biological Activity : Derivatives exhibit IC₅₀ values < 1 µM against kinase targets (e.g., EGFR), validated via SPR binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
